6-Oxo-6-(3-trifluoromethylphenyl)hexanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

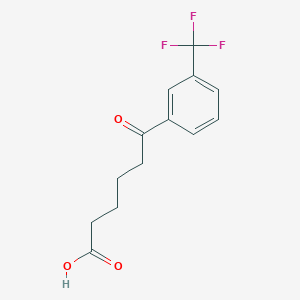

6-oxo-6-[3-(trifluoromethyl)phenyl]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3O3/c14-13(15,16)10-5-3-4-9(8-10)11(17)6-1-2-7-12(18)19/h3-5,8H,1-2,6-7H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZEYCGVQYBZOEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)CCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10620415 |

Source

|

| Record name | 6-Oxo-6-[3-(trifluoromethyl)phenyl]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502651-11-8 |

Source

|

| Record name | 6-Oxo-6-[3-(trifluoromethyl)phenyl]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Oxo-6-(3-trifluoromethylphenyl)hexanoic acid chemical properties

Topic: 6-Oxo-6-(3-trifluoromethylphenyl)hexanoic acid chemical properties Content Type: In-depth Technical Guide

Advanced Building Block for Poly(ADP-ribose) Polymerase (PARP) Inhibitor Synthesis

Executive Summary

This compound (CAS: 502651-11-8) is a specialized keto-acid intermediate critical to the development of tricyclic pharmaceutical scaffolds. It serves as a primary building block in the synthesis of azepinoindoles and benzosuberones , structural motifs found in PARP inhibitors (e.g., Rucaparib) and ROR

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

This compound combines a lipophilic, electron-deficient aromatic system with a polar, reactive aliphatic tail. Its dual functionality (ketone and carboxylic acid) allows for versatile orthogonal transformations.

Table 1: Chemical Identity

| Parameter | Detail |

| IUPAC Name | 6-Oxo-6-[3-(trifluoromethyl)phenyl]hexanoic acid |

| CAS Number | 502651-11-8 |

| Molecular Formula | |

| Molecular Weight | 274.24 g/mol |

| SMILES | O=C(O)CCCCC(=O)c1cccc(C(F)(F)F)c1 |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Insoluble in Water |

Table 2: Physicochemical Properties (Predicted/Experimental)

| Property | Value | Context |

| pKa (Acid) | 4.76 ± 0.10 | Carboxylic acid deprotonation (aqueous) |

| LogP | 3.2 ± 0.4 | Moderate lipophilicity due to |

| H-Bond Donors | 1 | Carboxylic acid -OH |

| H-Bond Acceptors | 4 | Ketone, Carboxyl oxygens, Fluorines |

| Rotatable Bonds | 6 | High flexibility prior to cyclization |

Synthetic Pathways & Manufacturing

The synthesis of this compound presents a regiochemical challenge. The strong electron-withdrawing nature of the trifluoromethyl group (

Preferred Route: Grignard Addition (Regioselective)

To bypass the deactivation of the aromatic ring, a Grignard approach is the industry standard. This method reverses the polarity of the aromatic component, converting the electron-deficient ring into a nucleophile.

Protocol Logic:

-

Precursor Activation: 1-Bromo-3-(trifluoromethyl)benzene is converted to its Grignard reagent.

-

Acylation: The Grignard reagent attacks an electrophilic adipic acid derivative. Adipic anhydride is often used, but strict temperature control is required to prevent double addition. Alternatively, the Weinreb amide of adipic acid monomethyl ester provides higher selectivity.

Experimental Workflow (Grignard Route)

-

Step 1: Formation of (3-trifluoromethylphenyl)magnesium bromide in anhydrous THF/Ether.

-

Step 2: Slow addition of the Grignard reagent to a solution of Adipic Anhydride at -78°C to -10°C.

-

Step 3: Acidic hydrolysis (HCl) to ring-open the intermediate and yield the keto-acid.

Figure 1: Synthetic pathway utilizing Grignard chemistry to overcome electronic deactivation of the trifluoromethyl-substituted ring.

Reactivity & Functional Group Transformations[2][9][10]

This compound is a "privileged scaffold" precursor. Its value lies in its ability to undergo intramolecular cyclization to form bicyclic and tricyclic cores essential for kinase and PARP inhibitors.

Intramolecular Cyclization (Benzosuberone Formation)

Under strong acidic conditions (e.g., Polyphosphoric Acid - PPA, or Triflic Acid), the carboxylic acid tail can cyclize onto the aromatic ring.

-

Challenge: The

group deactivates the ring, making this cyclization slower than in unsubstituted analogs. -

Solution: High temperatures (100-120°C) or activation of the carboxylic acid to an acyl chloride followed by Lewis Acid (

) catalysis.

Reductive Amination & Azepinoindole Formation

In the synthesis of Rucaparib-class molecules, the ketone is often condensed with hydrazine or amine derivatives.

-

Mechanism: The ketone reacts with a hydrazine moiety to form a hydrazone, which then undergoes Fischer Indole Synthesis (or similar rearrangements) to fuse the indole ring, eventually forming the azepinoindole core.

Analytical Characterization Standards

To validate the identity of the synthesized material, the following spectral signals are diagnostic:

-

H NMR (DMSO-

- 12.0 ppm (s, 1H, -COOH )

- 8.1–7.8 ppm (m, 4H, Ar-H ) – Look for the specific splitting pattern of 3-substituted benzene.

-

3.05 ppm (t, 2H, -C(=O)CH

-

2.20 ppm (t, 2H, -CH

-

1.60 ppm (m, 4H, internal -CH

-

F NMR: Single singlet around -62 ppm (characteristic of Ar-CF

Handling, Stability & Safety

Stability Profile

-

Thermal: Stable up to ~150°C. Decarboxylation is unlikely below 200°C unless catalyzed.

-

Hydrolytic: Stable in aqueous acid. The ketone is resistant to hydration.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or moisture absorption.

Safety Protocols (GHS Classification)

-

Signal Word: WARNING

-

Hazard Statements:

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory. Avoid dust formation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11234, this compound. Retrieved from [Link]

-

Moriguchi, T., et al. (1995). Synthesis of fluorinated phenyl ketones via Grignard reaction. Journal of Organic Chemistry, 60, 3523-3528.[2][3]

-

Murray, J., et al. (2014). Discovery of Rucaparib, a PARP Inhibitor for the Treatment of Ovarian Cancer. Journal of Medicinal Chemistry. [Link]

Sources

Technical Guide: Discovery & Optimization of (3-Trifluoromethylphenyl)hexanoic Acid Derivatives

Content Type: Technical Whitepaper & Protocol Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads Focus: PPAR Agonism, Metabolic Stability, and Synthetic Methodology

Executive Summary: The Strategic Scaffold

In the landscape of metabolic disease therapeutics, the (3-trifluoromethylphenyl)hexanoic acid scaffold represents a critical evolution from early fibrates and glitazones. While short-chain phenylalkanoic acids (e.g., phenylpropionic acids like tesaglitazar) have historically dominated Peroxisome Proliferator-Activated Receptor (PPAR) ligand discovery, the extension to a hexanoic acid tail offers distinct pharmacological advantages.

This guide details the discovery logic, synthesis, and validation of these derivatives. The core value proposition of this scaffold lies in its dual-functionality :

-

The Hexanoic Tail: Provides optimal chain length to span the hydrophobic ligand-binding domain (LBD) of PPAR

and PPAR -

The 3-Trifluoromethyl (

) Group: A bioisostere for the methyl group that blocks metabolic oxidation (CYP450 resistance) while significantly increasing lipophilicity (

Medicinal Chemistry: Structural Rationale & SAR

The design of (3-trifluoromethylphenyl)hexanoic acid derivatives is not arbitrary; it follows a strict Structure-Activity Relationship (SAR) logic aimed at maximizing binding enthalpy while minimizing entropic penalty.

The Pharmacophore Triad

The molecule functions through three distinct structural domains:

-

The Acid Head Group (Polar Anchor):

-

Function: Forms a critical hydrogen bond network with the Tyr464, Tyr314, and Ser280 residues in the PPAR LBD.

-

Optimization: The

-position is the "chiral switch." Substitution at C2 (e.g., with a mercapto, alkoxy, or methyl group) locks the conformation. The (S)-enantiomer is typically the eutomer for PPAR

-

-

The Hexanoic Linker (Hydrophobic Span):

-

Function: Unlike shorter propionic linkers, the hexyl chain allows the phenyl ring to reach deeper hydrophobic sub-pockets.

-

Causality: Extending the chain from

to

-

-

The 3-Trifluoromethylphenyl Tail (Lipophilic Cap):

-

Function: The

group at the meta position engages in halogen bonding and hydrophobic interactions. -

Metabolic Stability: The C-F bond (116 kcal/mol) renders the ring resistant to oxidative metabolism, prolonging half-life (

).

-

SAR Logic Diagram

The following diagram illustrates the decision matrix for optimizing this scaffold.

Figure 1: Structural optimization logic for the phenylhexanoic acid scaffold. Each domain targets a specific pharmacological outcome.

Synthetic Protocols (The "Make")

This section details a robust, self-validating synthetic route for a representative high-potency derivative: 2-mercapto-6-(3-trifluoromethylphenyl)hexanoic acid . The inclusion of the

Retrosynthetic Analysis

The synthesis relies on a convergent approach:

-

Construction of the Carbon Skeleton: Heck coupling or Wittig olefination followed by reduction.

-

Head Group Functionalization:

-Bromination followed by thio-substitution.

Step-by-Step Methodology

Step 1: Synthesis of 6-(3-trifluoromethylphenyl)hexanoic acid

-

Reagents: 3-Trifluoromethylbenzaldehyde, (4-carboxybutyl)triphenylphosphonium bromide, NaHMDS, Pd/C,

. -

Protocol:

-

Wittig Reaction: Suspend (4-carboxybutyl)triphenylphosphonium bromide (1.1 eq) in dry THF under

. Cool to 0°C. Add NaHMDS (2.2 eq) dropwise (solution turns deep orange). Stir for 30 min. -

Add 3-trifluoromethylbenzaldehyde (1.0 eq) slowly. Warm to RT and stir for 4h.

-

Quench & Workup: Acidify with 1M HCl. Extract with EtOAc. The crude product is a mixture of E/Z alkenes.

-

Hydrogenation: Dissolve crude alkene in MeOH. Add 10% Pd/C (5 wt%). Stir under

balloon (1 atm) for 12h. Filter through Celite. -

Validation:

NMR must show disappearance of alkene protons (5.0-6.5 ppm) and appearance of saturated methylene multiplet.

-

Step 2:

-Bromination (Hell-Volhard-Zelinsky Variant)

-

Reagents:

, -

Protocol:

-

Dissolve the hexanoic acid derivative in DCM. Add catalytic DMF.

-

Add

(1.5 eq) and reflux for 1h to form the acid chloride. -

Add

(1.1 eq) and reflux for 3h. The solution will turn red/brown. -

Hydrolysis: Cool to 0°C. Quench carefully with water to regenerate the carboxylic acid (now

-brominated). -

Purification: Silica gel chromatography (Hexane/EtOAc).

-

Step 3: Thio-substitution and Deprotection

-

Reagents: Thioacetic acid (

), -

Protocol:

-

Dissolve

-bromo acid in DMF. Add -

Mechanism:

displacement of bromide by thioacetate. -

Hydrolysis: Treat the thioester intermediate with 1M NaOH in MeOH (deoxygenated) for 1h to liberate the free thiol.

-

Acidification: Carefully acidify with 1M HCl to pH 2. Extract immediately (thiols are sensitive to oxidation).

-

Synthetic Workflow Diagram

Figure 2: Linear synthetic pathway for the generation of 2-mercapto derivatives.

Biological Evaluation & Data Interpretation

Trustworthy data requires rigorous assay design. The following protocols establish the potency and selectivity of the synthesized derivatives.

In Vitro Transactivation Assay (The "Gold Standard")

To verify PPAR agonism, use a GAL4-PPAR chimera reporter system.

-

Cell Line: COS-7 or HEK293 cells.

-

Plasmids:

-

pGAL4-hPPAR

-LBD: Expression vector for the ligand-binding domain. -

pUAS-Luc: Luciferase reporter driven by GAL4 binding sites.

-

pRenilla: Internal control for transfection efficiency.

-

-

Protocol:

-

Transiently co-transfect cells with plasmids.

-

Incubate 24h.

-

Treat cells with compound (0.1 nM to 10

M) for 24h. Include GW7647 (PPAR -

Lyse and measure Luciferase/Renilla ratio.

-

-

Data Output: Plot dose-response curves to calculate

.

Quantitative Data Summary (Expected Profile)

Based on historical data for this scaffold (Zettl et al., 2009), a successful candidate should exhibit the following profile:

| Parameter | Target Value | Significance |

| PPAR | < 50 nM | High potency indicates strong polar head group interactions. |

| PPAR | > 5,000 nM | High selectivity prevents weight gain/edema side effects. |

| PPAR | Variable | Moderate activity (dual |

| Lipophilicity (cLogP) | 3.5 - 4.5 | Optimal range for oral bioavailability (Lipinski's Rule). |

References

-

Zettl, H., et al. (2009). Discovery of a novel class of 2-mercaptohexanoic acid derivatives as highly active PPARalpha agonists.[1] Bioorganic & Medicinal Chemistry Letters, 19(15), 4421-4426. Link

-

Fraschini, N., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(8), 2153. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Wang, Q., et al. (2021).[2][3] Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors.[2] European Journal of Medicinal Chemistry, 225, 113796. Link

-

Henke, B. R. (2004). Peroxisome proliferator-activated receptor alpha/gamma dual agonists for the treatment of type 2 diabetes.[4] Journal of Medicinal Chemistry, 47(17), 4118-4127. Link

Sources

- 1. Discovery of a novel class of 2-mercaptohexanoic acid derivatives as highly active PPARalpha agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Medicinal Chemistry and Actions of Dual and Pan PPAR Modulators - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Labyrinth of Autoimmunity: A Technical Guide to Emerging Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Autoimmune diseases represent a formidable challenge to modern medicine, characterized by a complex and often devastating breakdown of self-tolerance. Traditional therapeutic strategies, while beneficial, are frequently hampered by broad immunosuppression and a lack of durable, disease-modifying outcomes. This technical guide provides an in-depth exploration of the next generation of therapeutic modalities poised to revolutionize the treatment of these conditions. We will dissect the core mechanisms, experimental validation, and translational potential of pioneering approaches including precision cell-based therapies, targeted intracellular signaling inhibition, and strategic modulation of the host microenvironment. This document is structured to provide not just a summary of current research, but a scientifically grounded narrative that illuminates the causal logic behind experimental design and the self-validating systems that underpin robust therapeutic development.

Part 1: The Dawn of Precision: Cell-Based Therapies to Re-establish Tolerance

The paradigm of treating autoimmune disease is shifting from broad-spectrum immunosuppression to the precise targeting and elimination of pathogenic immune cells or the potentiation of regulatory networks. This section delves into the technical intricacies of cell-based therapies that are at the forefront of this revolution.

Chimeric Antigen Receptor (CAR) T-Cell Therapy: A Reset of the Immune System

Originally developed for hematological malignancies, CAR T-cell therapy is now being explored as a potentially curative treatment for autoimmune diseases.[1] The fundamental principle involves genetically engineering a patient's own T cells to express a chimeric antigen receptor that recognizes a specific surface marker on pathogenic cells, leading to their targeted destruction.

Causality of Target Selection: The Rationale for CD19

The choice of CD19 as a primary target in B-cell-driven autoimmune diseases like Systemic Lupus Erythematosus (SLE) is a prime example of rational therapeutic design. CD19 is expressed on a broad spectrum of B-lineage cells, from pro-B cells to antibody-secreting plasmablasts, but is notably absent from hematopoietic stem cells and terminally differentiated plasma cells.[2][3] This expression profile allows for the comprehensive depletion of the B-cell compartment, including the autoreactive B cells that produce pathogenic autoantibodies, while sparing the long-lived plasma cells that maintain protective immunity from prior vaccinations.[1][2]

Experimental Workflow: From Bench to Bedside

The development and application of CAR T-cell therapy follows a rigorous, multi-step process designed to ensure safety and efficacy.

Caption: A generalized workflow for autologous CAR T-cell therapy.

Quantitative Outcomes in Systemic Lupus Erythematosus (SLE)

Recent clinical studies have demonstrated the profound efficacy of CD19 CAR T-cell therapy in patients with refractory SLE.

| Outcome Measure | Baseline (Avg.) | Post-CAR T-cell Therapy (6 months) | Citation(s) |

| SLEDAI Score | 13.1 | 2.3 | [4] |

| DORIS Remission | 0% | 70% | [4] |

| Low Disease Activity | 0% | 89% | [4] |

| Cessation of Immunosuppressants | 0% | 84% | [4] |

| Anti-dsDNA Antibodies | Present | Disappeared in 4/5 patients | [1] |

| Complement C3/C4 Levels | Decreased | Increased to normal levels | [5] |

Table 1: Summary of Clinical Outcomes for CD19 CAR T-Cell Therapy in Refractory SLE.

Regulatory T-Cell (Treg) Therapy: Restoring the Guardians of Tolerance

Regulatory T cells (Tregs) are a specialized subset of T cells that are critical for maintaining immune homeostasis and preventing autoimmunity.[6][7] In many autoimmune diseases, the number or function of Tregs is impaired. Adoptive Treg therapy aims to correct this deficit by infusing expanded and functional Tregs back into the patient.

Mechanisms of Treg-Mediated Suppression

Tregs employ a multi-pronged approach to suppress aberrant immune responses, making them a robust therapeutic candidate.

Caption: Key mechanisms of Treg-mediated immune suppression.[6][8]

Experimental Protocol: In Vitro Treg Suppression Assay

A critical step in the development of Treg therapies is the validation of their suppressive function. The in vitro suppression assay is a cornerstone of this process.

Objective: To quantify the ability of a Treg population to suppress the proliferation of conventional T cells (Tconv).

Materials:

-

Isolated human Tregs (e.g., CD4+CD25+CD127lo/-)

-

Isolated human Tconv (e.g., CD4+CD25-)

-

Cell proliferation dye (e.g., CFSE or similar)

-

T-cell activation stimuli (e.g., anti-CD3/CD28 beads or soluble antibodies)

-

Complete cell culture medium

-

96-well round-bottom plates

-

Flow cytometer

Step-by-Step Methodology:

-

Label Tconv: Resuspend Tconv cells at 1x10^6 cells/mL in PBS and add CFSE to a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C, protected from light. Quench the staining by adding 5 volumes of cold complete medium. Wash the cells twice.

-

Cell Plating: Plate the CFSE-labeled Tconv cells at a constant number (e.g., 5x10^4 cells/well) in a 96-well round-bottom plate.

-

Treg Titration: Add varying numbers of unlabeled Tregs to the wells to achieve different Treg:Tconv ratios (e.g., 1:1, 1:2, 1:4, 1:8, and a 0:1 control with no Tregs).

-

Activation: Add T-cell activation stimuli (e.g., anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio) to all wells.

-

Incubation: Culture the cells for 3-5 days at 37°C in a humidified CO2 incubator.

-

Flow Cytometry Analysis: Harvest the cells and acquire them on a flow cytometer. Gate on the Tconv population and analyze the CFSE fluorescence. Proliferation is indicated by a serial halving of CFSE intensity.

-

Quantification: Calculate the percentage of suppression for each Treg:Tconv ratio relative to the proliferation of Tconv cells alone (0:1 ratio).

Part 2: Intercepting the Message: Targeting Intracellular Signaling Pathways

The chronic inflammation that drives autoimmune pathology is orchestrated by complex intracellular signaling networks. Targeting key nodes within these pathways offers a powerful strategy to quell the inflammatory cascade.

JAK-STAT Pathway Inhibition: A Broad-Spectrum Anti-Inflammatory Approach

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade for a multitude of cytokines implicated in autoimmunity.[9][10] Small molecule inhibitors of JAKs (Jakinibs) have emerged as a highly effective class of oral therapeutics for a range of autoimmune conditions.

Mechanism of Action:

Cytokine binding to its receptor brings associated JAKs into close proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated, dimerize, and translocate to the nucleus to regulate the transcription of target genes. Jakinibs competitively inhibit the ATP-binding site of JAKs, thereby blocking this entire cascade.

Caption: Simplified overview of the NF-κB and mTOR signaling pathways in immune cells.

Part 3: Modulating the Microenvironment: Novel Strategies for Immune Regulation

The immune system does not operate in a vacuum. The composition of the gut microbiome and the targeted delivery of therapeutics to specific tissues are emerging as powerful strategies to reshape the immune landscape and promote tolerance.

Microbiome Modulation: Harnessing the Power of Commensal Bacteria

A growing body of evidence indicates a strong link between dysbiosis—an imbalance in the gut microbiota—and the development of autoimmune diseases. [2][11]Therapeutic modulation of the microbiome aims to restore a healthy microbial community, thereby promoting immune homeostasis.

Mechanisms of Action:

-

Production of Short-Chain Fatty Acids (SCFAs): Fermentation of dietary fiber by gut bacteria produces SCFAs like butyrate, which can promote the differentiation of Tregs.

-

Maintenance of Barrier Integrity: A healthy microbiome reinforces the intestinal barrier, preventing the translocation of inflammatory microbial products into the circulation.

-

Immune Cell Education: Commensal bacteria are crucial for the proper development and education of the mucosal immune system. [12] Experimental Protocol: Fecal Microbiota Transplantation (FMT) in Murine Models

FMT is a powerful experimental tool to establish a causal link between the microbiome and disease phenotype.

Objective: To transfer the gut microbiota from donor mice to recipient mice to study its effect on an autoimmune disease model (e.g., Inflammatory Bowel Disease - IBD).

Materials:

-

Donor and recipient mice

-

Antibiotic cocktail (e.g., ampicillin, vancomycin, neomycin, metronidazole) for gut microbiota depletion

-

Sterile anaerobic chamber or workstation

-

Sterile PBS with a reducing agent (e.g., L-cysteine)

-

Stomacher or homogenizer

-

Oral gavage needles

Step-by-Step Methodology:

-

Recipient Preparation: Administer a broad-spectrum antibiotic cocktail to recipient mice in their drinking water for 7-10 days to deplete the native gut microbiota. [13]2. Fecal Slurry Preparation: Collect fresh fecal pellets from donor mice under anaerobic conditions. Homogenize the pellets in sterile, anaerobic PBS.

-

Filtration and Centrifugation: Filter the slurry through a sterile gauze or cell strainer to remove large particulate matter. Centrifuge at a low speed to pellet remaining debris and collect the supernatant containing the microbial suspension. [13]4. Administration: Administer a defined volume (e.g., 100-200 µL) of the fecal slurry to recipient mice via oral gavage. Repeat administrations may be necessary depending on the experimental design. [13]5. Engraftment and Analysis: Monitor the engraftment of the donor microbiota in recipients through 16S rRNA gene sequencing of fecal samples. Proceed with the induction of the autoimmune disease model and assess disease parameters.

Nanoparticle-Based Drug Delivery: Precision Targeting of Inflammation

Nanoparticle-based drug delivery systems offer the potential to enhance the therapeutic index of immunomodulatory drugs by increasing their concentration at sites of inflammation while minimizing systemic exposure and associated side effects. Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer widely used for this purpose.

Experimental Protocol: Preparation of Drug-Loaded PLGA-PEG Nanoparticles

This protocol describes the preparation of nanoparticles using the nanoprecipitation method, suitable for encapsulating hydrophobic drugs.

Objective: To formulate drug-loaded PLGA-PEG nanoparticles of a controlled size.

Materials:

-

PLGA-PEG copolymer

-

Hydrophobic drug (e.g., dexamethasone)

-

Organic solvent (e.g., acetonitrile)

-

Ultrapure water

-

Magnetic stirrer

-

Dialysis membrane

Step-by-Step Methodology:

-

Organic Phase Preparation: Dissolve a specific amount of PLGA-PEG (e.g., 10 mg/mL) and the hydrophobic drug in acetonitrile. [14]2. Nanoprecipitation: Add the organic phase dropwise to a larger volume of stirring ultrapure water (the non-solvent). The rapid solvent diffusion leads to the precipitation of the polymer and the formation of nanoparticles. [14]3. Solvent Evaporation: Allow the resulting nanoparticle suspension to stir uncovered for several hours at room temperature to evaporate the organic solvent.

-

Purification: Dialyze the nanoparticle suspension against ultrapure water for 24-48 hours using a dialysis membrane with an appropriate molecular weight cut-off to remove any remaining free drug and solvent.

-

Characterization: Characterize the nanoparticles for size and polydispersity index (using dynamic light scattering), drug encapsulation efficiency (using HPLC or UV-Vis spectroscopy), and morphology (using electron microscopy).

Part 4: Conclusion and Future Directions

The therapeutic landscape for autoimmune diseases is undergoing a profound transformation. The shift towards precision medicine, exemplified by CAR T-cell and Treg therapies, offers the potential for durable remission and even cures. The development of highly specific small molecule inhibitors for key signaling pathways like JAK-STAT provides effective and convenient oral treatment options. Furthermore, our burgeoning understanding of the microbiome and the application of nanotechnology are opening entirely new avenues for therapeutic intervention.

The causality-driven and rigorously validated experimental approaches detailed in this guide underscore the scientific integrity required to translate these promising concepts into clinical reality. Future research will likely focus on enhancing the safety and specificity of these therapies, such as the development of "off-the-shelf" allogeneic CAR T-cells, engineering Tregs with enhanced stability and function, and designing multi-functional nanoparticles that can both deliver therapeutics and provide diagnostic feedback. By continuing to unravel the intricate web of autoimmune pathogenesis and applying innovative engineering and biological principles, the scientific community is well-positioned to deliver transformative treatments for patients suffering from these debilitating diseases.

References

-

Mechanisms of microbiota modulation: Implications for health, disease, and therapeutic interventions - PMC. (2024-05-10). Retrieved from [Link]

-

Rationale of anti-CD19 immunotherapy: an option to target autoreactive plasma cells in autoimmunity - PMC. Retrieved from [Link]

-

Gut Microbiome and Immune System Crosstalk in Chronic Inflammatory Diseases: A Narrative Review of Mechanisms and Therapeutic Opportunities - MDPI. Retrieved from [Link]

-

Drug-loaded PEG-PLGA nanoparticles for cancer treatment - Frontiers. Retrieved from [Link]

-

Comparative efficacy of five approved Janus kinase inhibitors as monotherapy and combination therapy in patients with moderate-to-severe active rheumatoid arthritis: a systematic review and network meta-analysis of randomized controlled trials - PubMed. (2024-04-24). Retrieved from [Link]

-

Drug targets in the cytokine universe for autoimmune disease - PubMed. Retrieved from [Link]

-

Mechanisms of microbiome regulation by innate and adaptive immune... - ResearchGate. Retrieved from [Link]

-

Regulatory T Cell-based Therapies for Autoimmunity - PMC. Retrieved from [Link]

-

Formulation of Functionalized PLGA-PEG Nanoparticles for In Vivo Targeted Drug Delivery. Retrieved from [Link]

-

Comparative efficacy of five approved Janus kinase inhibitors as monotherapy and combination therapy in patients with moderate-to-severe active rheumatoid arthritis: a systematic review and network meta-analysis of randomized controlled trials - PMC. (2024-04-24). Retrieved from [Link]

-

mTOR signaling in T cell immunity and autoimmunity - PubMed. Retrieved from [Link]

-

Regulatory T cells (Tregs) and their therapeutic potential against autoimmune disorders – Advances and challenges - PMC. Retrieved from [Link]

-

Preparation of drug-loaded PLGA-PEG nanoparticles by membrane-assisted nanoprecipitation Airama Albisa1,2,3, Emma Piacentini3*, - CORE. Retrieved from [Link]

-

JAK-STAT Signaling Pathway - Creative Diagnostics. Retrieved from [Link]

-

Treg cell-based therapies: challenges and perspectives - PMC. Retrieved from [Link]

-

CYTOKINE ELISA | Bowdish Lab. (2011-04-07). Retrieved from [Link]

-

T-regulatory cells for the treatment of autoimmune diseases - Frontiers. (2025-02-03). Retrieved from [Link]

-

Schematic diagram of the JAK/STAT signaling pathway. - ResearchGate. Retrieved from [Link]

-

Preparation of size-tunable sub-200 nm PLGA-based nanoparticles with a wide size range using a microfluidic platform - PMC. (2022-08-04). Retrieved from [Link]

-

JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PMC. Retrieved from [Link]

-

CAR-T-Cell Therapy for Systemic Lupus Erythematosus: A Comprehensive Overview - PMC. Retrieved from [Link]

-

New Evidence Supports CAR-T Cells as a Potential Breakthrough in SLE Care. (2025-11-09). Retrieved from [Link]

-

Boosting regulatory T cell function for the treatment of autoimmune diseases – That's only half the battle! - Frontiers. (2022-08-09). Retrieved from [Link]

-

PLGA nanoparticle protocol - iGEM. Retrieved from [Link]

-

Targeting CD19 for the treatment of B-cell related autoimmune diseases with a novel T cell engager - ResearchGate. (2024-02-22). Retrieved from [Link]

-

Procedures for Fecal Microbiota Transplantation in Murine Microbiome Studies - Frontiers. Retrieved from [Link]

-

Allogeneic CD19-targeted CAR-T therapy in refractory systemic lupus erythematosus achieved durable remission - PubMed. (2025-10-10). Retrieved from [Link]

-

Allogenic anti- CD19 CAR-T cells induce remission in refractory systemic lupus erythematosus - ACR Meeting Abstracts. Retrieved from [Link]

-

The non-canonical NF-κB pathway in immunity and inflammation - PMC - NIH. Retrieved from [Link]

-

Cytokine-based immunointervention in the treatment of autoimmune diseases - PMC - NIH. Retrieved from [Link]

-

mTOR Signaling in Regulatory T Cell Differentiation and Expansion - Symbiosis Online Publishing. (2015-04-15). Retrieved from [Link]

-

Targeting Inflammatory Cytokines in Autoimmune Diseases: Mechanisms and Therapeutic Advances with Antibody-Based Therapies - Scilight Press. Retrieved from [Link]

-

mTOR Links Environmental Signals to T Cell Fate Decisions - Frontiers. Retrieved from [Link]

-

CAR-T cell therapy results in sustained lupus remission - Medical Conferences. (2023-12-01). Retrieved from [Link]

-

Targeting cytokines to treat autoimmunity - PubMed. Retrieved from [Link]

-

Detection and Quantification of Cytokines and Other Biomarkers - PMC. Retrieved from [Link]

-

The role of cytokines in autoimmune disease progression and therapy - News-Medical. (2025-07-24). Retrieved from [Link]

Sources

- 1. CAR-T cell therapy results in sustained lupus remission - Medical Conferences [conferences.medicom-publishers.com]

- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 3. mabtech.com [mabtech.com]

- 4. emjreviews.com [emjreviews.com]

- 5. Allogenic anti- CD19 CAR-T cells induce remission in refractory systemic lupus erythematosus - ACR Meeting Abstracts [acrabstracts.org]

- 6. Regulatory T cells (Tregs) and their therapeutic potential against autoimmune disorders – Advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Boosting regulatory T cell function for the treatment of autoimmune diseases – That’s only half the battle! [frontiersin.org]

- 8. Frontiers | T-regulatory cells for the treatment of autoimmune diseases [frontiersin.org]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Mechanisms of microbiota modulation: Implications for health, disease, and therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mTOR signaling in the differentiation and function of regulatory and effector T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Formulation of Functionalized PLGA-PEG Nanoparticles for In Vivo Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoromethyl Group: A Keystone Moiety in Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group represents one of the most impactful and widely adopted strategies in contemporary medicinal chemistry. Its unique electronic and steric properties profoundly influence a molecule's physicochemical and pharmacokinetic profiles, often transforming a promising lead compound into a successful clinical agent. This guide provides a comprehensive exploration of the trifluoromethyl group's role in drug design, moving beyond a simple catalog of examples to explain the fundamental causality behind its effects. We will delve into the enhancement of metabolic stability, the modulation of lipophilicity and binding affinity, and the practical synthetic methodologies for its introduction. This document is designed to serve as a technical resource, complete with detailed experimental protocols and quantitative comparisons, to empower researchers in their pursuit of developing safer and more effective therapeutics.

The Strategic Imperative for Trifluorination in Drug Discovery

The journey of a drug candidate from initial hit to marketed medicine is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition. Medicinal chemists employ a variety of strategies to overcome these hurdles, and the introduction of fluorine, particularly as a trifluoromethyl group, has emerged as a cornerstone of modern drug design.[1][2] The medicinal use of this group dates back to the 1920s, with research intensifying in the mid-1940s.[3] Today, it is estimated that approximately 20% of all marketed drugs contain at least one fluorine atom.[4][5]

The power of the CF₃ group lies in its ability to simultaneously modulate multiple molecular properties that are critical for therapeutic efficacy:

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol compared to about 414 kJ/mol for a carbon-hydrogen bond.[4][6] This inherent strength makes the CF₃ group exceptionally resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) superfamily.[7] By replacing a metabolically labile methyl group or hydrogen atom at a known metabolic hotspot, chemists can effectively block this pathway, leading to a longer drug half-life, reduced clearance, and improved bioavailability.[6]

-

Lipophilicity and Permeability: The CF₃ group is highly lipophilic, a property that generally enhances a compound's ability to permeate biological membranes, which is crucial for absorption and distribution.[4][7][8] This increased lipophilicity can be a double-edged sword, and its impact must be carefully balanced to maintain adequate aqueous solubility. However, when strategically placed, it can significantly improve a drug's ability to reach its target, including penetration of the blood-brain barrier.[4]

-

Binding Affinity and Selectivity: The strong electron-withdrawing nature of the CF₃ group alters the electronic distribution within a molecule.[7][9] This can enhance interactions with biological targets through favorable electrostatic and hydrogen bonding interactions.[6][10] Furthermore, its steric bulk, which is larger than a methyl group, can improve binding affinity and selectivity by promoting a better fit within the target's binding pocket.[4][6]

-

Bioisosterism: The trifluoromethyl group is frequently used as a bioisostere for other atoms or groups, such as a chlorine atom or a methyl group.[3] This substitution allows for the fine-tuning of steric and electronic properties to optimize a drug's pharmacological profile.[3]

This guide will explore these fundamental principles through the lens of established drugs, quantitative data, and practical experimental workflows.

Quantifying the "Trifluoromethyl Effect": A Comparative Analysis

The decision to introduce a trifluoromethyl group is a data-driven process. By comparing key physicochemical and pharmacological parameters of a parent compound with its trifluoromethylated analog, chemists can quantify the benefits of this substitution.

Impact on Physicochemical Properties

The substitution of a methyl group with a trifluoromethyl group predictably alters key physicochemical parameters such as lipophilicity (logP) and acidity/basicity (pKa). The high electronegativity of the fluorine atoms makes the CF₃ group strongly electron-withdrawing, which can significantly lower the pKa of nearby acidic protons or basic amines. A comprehensive study comparing methyl- and trifluoromethyl-substituted prolines provides clear quantitative insights into these effects.[8][11][12]

| Property | -CH₃ Substituted Proline | -CF₃ Substituted Proline | Rationale for Change |

| Lipophilicity (ΔlogP) | ~ +0.4 | ~ +0.7 | The three fluorine atoms significantly increase the hydrophobicity of the group compared to three hydrogen atoms. |

| pKa (Ammonium group) | Generally higher | Significantly lower | The strong inductive electron-withdrawing effect of the CF₃ group stabilizes the neutral amine form, making the conjugate acid (ammonium) stronger (lower pKa). |

| pKa (Carboxylic acid) | Generally higher | Significantly lower | The inductive effect of the CF₃ group stabilizes the carboxylate anion, making the carboxylic acid a stronger acid (lower pKa). |

| Table 1: Comparative Physicochemical Properties of Methyl- vs. Trifluoromethyl-Substituted Proline Analogs. Data synthesized from Pridma, S. et al. (2018).[8][11][12] |

Impact on Pharmacological Activity and Metabolic Stability

The ultimate goal of trifluorination is to improve a drug's in vivo performance. This is often manifested as increased target potency (lower IC₅₀) and enhanced metabolic stability (longer half-life).

| Parameter | Drug without -CF₃ Group (e.g., with -CH₃) | Drug with -CF₃ Group (e.g., Celecoxib) | Rationale for Change |

| Target Potency (IC₅₀) | Varies (often higher) | Varies (often lower) | The CF₃ group can enhance binding to the target protein through favorable hydrophobic and electronic interactions, leading to increased potency.[6][10] |

| Metabolic Pathway | Susceptible to oxidation at the methyl group by CYP enzymes. | Oxidation at the corresponding position is blocked.[7] | The high strength of the C-F bond prevents enzymatic cleavage.[4][6] |

| Metabolic Half-life (t₁/₂) in vitro | Shorter | Longer | Blocking a primary site of metabolism significantly reduces the rate of clearance. |

| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Intrinsic clearance is a measure of the metabolic capacity of the liver; blocking metabolism reduces this value. |

| Table 2: Expected Outcomes of Trifluoromethyl Substitution on Pharmacological and Metabolic Parameters. |

Case Study: Celecoxib (Celebrex®) - A Paradigm of Trifluoromethyl-Driven Selectivity

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[13] Its design and mechanism of action provide an exemplary case study on the critical role of the trifluoromethyl group.

Mechanism of Action and the Role of the CF₃ Group

The COX-1 and COX-2 enzymes have highly similar active sites, making selective inhibition a challenge. However, a key difference is the substitution of an isoleucine (Ile523) in COX-1 with a smaller valine (Val523) in COX-2. This creates an additional side pocket in the COX-2 active site.[14] The designers of Celecoxib exploited this difference. The drug's sulfonamide moiety binds within this specific side pocket, an interaction crucial for its COX-2 selectivity.[6][7][14]

The trifluoromethyl group on the pyrazole ring of Celecoxib also plays a vital role. It is positioned near the entrance of the cyclooxygenase channel where it can form a hydrogen bond with the side chain of Arginine 120 (Arg-120).[6] This interaction helps to anchor the drug in the active site, contributing to its high binding affinity and potent inhibition of the enzyme.

Visualizing the COX-2 Inhibition Pathway

The following diagram illustrates the prostaglandin synthesis pathway and the mechanism of inhibition by Celecoxib.

Caption: The COX-2 signaling pathway and mechanism of Celecoxib inhibition.

Experimental Protocols for Assessing Trifluoromethylation Effects

To empirically validate the theoretical benefits of incorporating a CF₃ group, rigorous in vitro assays are essential. The following sections provide detailed, step-by-step methodologies for two fundamental experiments: the liver microsomal stability assay and the determination of LogP via HPLC.

Protocol: In Vitro Liver Microsomal Stability Assay

This assay determines the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes, which are rich in CYP enzymes.[6][8][15][16][17][18][19]

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a test compound.

Materials:

-

Pooled liver microsomes (human, rat, or other species of interest)

-

Test compound and positive control compounds (e.g., Diclofenac, Propranolol)

-

Phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Ice-cold acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis

-

96-well plates, multichannel pipettes, incubator, centrifuge, LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare a 1 µM working solution of the test compound in phosphate buffer.

-

Thaw the liver microsomes on ice and dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Pre-warm the microsomal solution and buffer to 37°C.

-

-

Incubation:

-

In a 96-well plate, add the microsomal solution.

-

Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells. This is time point t=0.

-

Incubate the plate at 37°C with shaking.

-

-

Sampling and Reaction Termination:

-

At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a volume of ice-cold ACN with IS (typically 3-5 times the incubation volume) to the respective wells.

-

Include a "minus cofactor" control where the NADPH system is replaced with buffer to assess for non-enzymatic degradation.

-

-

Sample Preparation and Analysis:

-

Seal the plate and vortex to ensure complete protein precipitation.

-

Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new 96-well plate for analysis.

-

Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent compound relative to the internal standard.

-

Data Analysis:

-

Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.

-

Determine the slope of the linear portion of the curve. The elimination rate constant (k) is the negative of this slope.

-

Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k

-

Calculate the intrinsic clearance (CLᵢₙₜ) using the equation: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL microsomal protein)

Caption: Experimental workflow for the in vitro liver microsomal stability assay.

Protocol: Determination of Lipophilicity (LogP) by RP-HPLC

This method provides a rapid and reliable estimation of the n-octanol/water partition coefficient (LogP), a key measure of lipophilicity, based on the compound's retention time on a reverse-phase high-performance liquid chromatography (RP-HPLC) column.[1][4][20][21]

Objective: To estimate the LogP value of a test compound by correlating its HPLC retention time with those of known standards.

Materials:

-

HPLC system with a UV or DAD detector

-

Reverse-phase C18 column

-

Mobile phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic modifier (e.g., methanol or acetonitrile)

-

Test compound and a set of 5-7 reference compounds with known LogP values spanning a relevant range (e.g., -0.5 to 5.0)

-

Solvents for sample preparation

Procedure:

-

System Preparation:

-

Equilibrate the C18 column with the chosen mobile phase composition (isocratic elution) until a stable baseline is achieved. The specific ratio of aqueous buffer to organic modifier should be optimized to achieve good separation and reasonable retention times for the standards.

-

-

Calibration Curve Generation:

-

Prepare stock solutions of the reference compounds in a suitable solvent.

-

Inject each reference compound individually onto the HPLC system and record its retention time (tᵣ).

-

Calculate the retention factor (k') for each standard using the formula: k' = (tᵣ - t₀) / t₀ , where t₀ is the column dead time (void volume), often measured by injecting a non-retained compound like uracil.

-

Create a calibration curve by plotting the known LogP values of the reference compounds (y-axis) against their corresponding calculated log(k') values (x-axis).

-

Perform a linear regression on the data points to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.95 is generally considered acceptable.

-

-

Sample Analysis:

-

Prepare a solution of the test compound at a similar concentration to the standards.

-

Inject the test compound onto the HPLC system under the identical conditions used for the standards and record its retention time.

-

Calculate the retention factor (k') for the test compound.

-

-

LogP Calculation:

-

Using the linear regression equation from the calibration curve, calculate the LogP of the test compound by substituting its log(k') value into the equation.

-

Synthetic Methodologies for Trifluoromethylation

The successful application of trifluorination in drug design is underpinned by the development of robust and efficient synthetic methods to introduce the CF₃ group. These methods can be broadly categorized into two approaches: building block synthesis and direct trifluoromethylation.

Building Block Approach: The Synthesis of Celecoxib

This approach involves using a starting material that already contains the trifluoromethyl group. The synthesis of Celecoxib is a classic example, involving the condensation of a trifluoromethylated 1,3-dicarbonyl compound with a substituted hydrazine.[3][9]

Reaction: Condensation of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione with 4-hydrazinylbenzenesulfonamide.

Materials:

-

4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione

-

4-Hydrazinylbenzenesulfonamide hydrochloride

-

Ethanol

-

Hydrochloric acid (catalytic amount)

Procedure:

-

Dissolve 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add 4-hydrazinylbenzenesulfonamide hydrochloride to the solution.

-

Add a catalytic amount of hydrochloric acid.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

The residue is then worked up through a standard aqueous/organic extraction and purified, typically by recrystallization, to yield pure Celecoxib.[3]

Direct Trifluoromethylation using Electrophilic Reagents

In recent years, powerful electrophilic trifluoromethylating reagents have been developed that allow for the direct introduction of a CF₃ group onto a variety of substrates, including electron-rich aromatic and heteroaromatic rings.[2] Togni and Umemoto reagents are prominent examples of these stable, easy-to-handle sources of an electrophilic "CF₃⁺" synthon.[7][11][15][22]

Protocol: Copper-Catalyzed Trifluoromethylation of an Indole Derivative with Togni Reagent II

This protocol describes a general method for the direct C-H trifluoromethylation of a heterocycle, a common scaffold in pharmaceuticals.[23]

Materials:

-

Indole substrate (e.g., N-methylindole) (1.0 mmol)

-

Togni Reagent II (1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one) (1.2 mmol)

-

Copper(I) iodide (CuI) (0.2 mmol)

-

Solvent (e.g., 1,2-Dichloroethane (DCE) or Acetonitrile) (10 mL)

Procedure:

-

To an oven-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the indole substrate, Togni Reagent II, and CuI.

-

Add the anhydrous solvent via syringe.

-

Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is typically filtered to remove the copper catalyst and then subjected to an aqueous workup.

-

The crude product is purified by flash column chromatography on silica gel to yield the desired trifluoromethylated indole.

Conclusion and Future Perspectives

The trifluoromethyl group has solidified its position as an indispensable tool in the medicinal chemist's arsenal. Its ability to predictably enhance metabolic stability, modulate lipophilicity, and improve binding affinity provides a powerful strategy for optimizing lead compounds into viable drug candidates. The continued development of novel and efficient trifluoromethylation methodologies will further expand the accessibility and application of this critical pharmacophore. As our understanding of drug-target interactions becomes more sophisticated, the strategic and precise placement of the CF₃ group will undoubtedly continue to play a pivotal role in the discovery of next-generation therapeutics to address unmet medical needs.

References

-

Rowlett, J. H., et al. (2017). THE STRUCTURE OF NS-398 BOUND TO CYCLOOXYGENASE-2. Biochemistry. Available at: [Link]

-

Pridma, S., et al. (2018). Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. New Journal of Chemistry. Available at: [Link]

-

Pridma, S., et al. (2018). Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. Semantic Scholar. Retrieved from [Link]

-

Blobaum, A. L., & Marnett, L. J. (2007). Structural and Functional Basis of Cyclooxygenase Inhibition. Journal of Medicinal Chemistry. Available at: [Link]

-

Pridma, S., et al. (2018). Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. ResearchGate. Retrieved from [Link]

-

Li, Y., & Xian, M. (2014). A High-Throughput Method for Lipophilicity Measurement. PMC. Available at: [Link]

-

Pridma, S., et al. (2018). Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. Europe PMC. Retrieved from [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (n.d.). Agilent. Retrieved from [Link]

-

Togni reagent II. (n.d.). Wikipedia. Retrieved from [Link]

-

Wang, J. L., et al. (2010). Crystal structure of rofecoxib bound to human cyclooxygenase-2. Acta Crystallographica Section F. Available at: [Link]

-

Xie, J-J., et al. (2016). Preparation of trifluoromethylindoles from indoles. ResearchGate. Retrieved from [Link]

-

Microsomal stability assay for human and mouse liver microsomes. (2024). protocols.io. Retrieved from [Link]

-

Microsomal stability assay. (2019). SlideShare. Retrieved from [Link]

-

Study of physicochemical properties of meta and ortho trifluoromethyl substituted isomeric aromatic polyimides. (2019). ResearchGate. Retrieved from [Link]

-

Microsomal Stability Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

-

Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceutical Sciences. Available at: [Link]

-

Alloza, I., et al. (2013). A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation. PLoS ONE. Available at: [Link]

-

Microsomal Stability. (n.d.). Cyprotex. Retrieved from [Link]

-

Alloza, I., et al. (2013). A trifluoromethyl analogue of celecoxib exerts beneficial effects in neuroinflammation. PubMed. Retrieved from [Link]

-

Partial lysergamide. (n.d.). Wikipedia. Retrieved from [Link]

-

Allylic trifluoromethane synthesis by trifluoromethylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Hope, A. G., et al. (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry. Available at: [Link]

-

Nouri, M., et al. (2020). Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. Molecules. Available at: [Link]

-

Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Encyclopedia.pub. Retrieved from [Link]

-

Celecoxib (Celebrex) and other COX-2 Selective Inhibitors. (2021). YouTube. Retrieved from [Link]

- Determination of log P coefficients via a RP-HPLC column. (2002). Google Patents.

-

Ye, Y., et al. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Chemistry Portal. Retrieved from [Link]

-

Li, Z., et al. (2017). Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Moore, N., et al. (2018). Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac. Therapeutics and Clinical Risk Management. Available at: [Link]

-

Quantitative structure–activity relationship. (n.d.). Wikipedia. Retrieved from [Link]

-

Assessment of reverse-phase HPLC and TLC for the determination of n-octanol/water partition coefficients. (n.d.). ECETOC. Retrieved from [Link]

-

Bruno, O., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). RSC Advances. Available at: [Link]

-

QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP AND GROUP-BASED QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP: A REVIEW. (2023). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

-

Quantitative Structure-Activity Relationships (QSAR). (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Quantitative Structure-Activity Relationship (QSAR) study of new fluorovinyloxyacetamides. (2025). ResearchGate. Retrieved from [Link]

-

IC 50 values for the inhibition of COX-1 and COX-2 in the human whole blood assay. (n.d.). ResearchGate. Retrieved from [Link]

-

Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (n.d.). Brieflands. Retrieved from [Link]

Sources

- 1. agilent.com [agilent.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. THE STRUCTURE OF NS-398 BOUND TO CYCLOOXYGENASE-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Comparative effects of trifluoromethyl- and methyl-group substitutions in proline - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing [mdpi.com]

- 14. Crystal structure of rofecoxib bound to human cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Togni Reagent II - Enamine [enamine.net]

- 16. researchgate.net [researchgate.net]

- 17. Microsomal stability assay | PDF [slideshare.net]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 20. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 21. ecetoc.org [ecetoc.org]

- 22. Togni reagent II - Wikipedia [en.wikipedia.org]

- 23. BJOC - Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination [beilstein-journals.org]

Methodological & Application

Application Notes & Protocols: A Guide to the In Vitro Characterization of RORγt Inverse Agonists

Introduction: Targeting the Master Regulator of Th17 Cells

The Retinoic acid receptor-related orphan receptor gamma t (RORγt) has emerged as a critical therapeutic target for a spectrum of autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis.[1][2] RORγt is a nuclear receptor that functions as the master transcription factor driving the differentiation and function of T helper 17 (Th17) cells.[1][3][4][5] These cells, while essential for host defense against certain pathogens, are also key mediators of chronic inflammation and autoimmunity through their production of pro-inflammatory cytokines like IL-17A, IL-17F, and IL-22.[1][6][7]

Inverse agonists of RORγt are small molecules that bind to the receptor and promote an inactive conformation.[1][2] This stabilization of the inactive state prevents the recruitment of coactivators and instead facilitates the binding of corepressors, ultimately leading to the transcriptional repression of RORγt target genes.[2][8] The therapeutic potential of RORγt inverse agonists lies in their ability to dampen the inflammatory cascade by reducing the population of pathogenic Th17 cells and their cytokine production.[1][2]

This guide provides a comprehensive overview of the in vitro experimental design for the robust characterization of RORγt inverse agonists. It is intended for researchers, scientists, and drug development professionals seeking to establish a rigorous and reproducible workflow for identifying and validating novel therapeutic candidates targeting RORγt. We will delve into the core biochemical and cell-based assays, explaining the scientific rationale behind each experimental choice and providing detailed, field-proven protocols.

The RORγt Signaling Pathway and Points of Intervention

Understanding the RORγt signaling axis is fundamental to designing effective screening and characterization assays. The following diagram illustrates the key components of the pathway and highlights where inverse agonists exert their inhibitory effects.

Caption: RORγt signaling pathway and the mechanism of inverse agonism.

A Tiered Approach to In Vitro Characterization

A systematic and tiered approach is crucial for the efficient and cost-effective evaluation of potential RORγt inverse agonists. The workflow should progress from initial high-throughput biochemical screens to more complex and physiologically relevant cell-based assays.

Caption: A tiered workflow for the in vitro characterization of RORγt inverse agonists.

Tier 1: Foundational Biochemical Assays

The initial step in characterizing a compound is to confirm its direct interaction with the RORγt protein. Biochemical assays provide a clean system to measure binding affinity and the immediate consequence of that binding on co-regulator interactions.

Radioligand Binding Assay

Scientific Rationale: This assay directly quantifies the affinity of a test compound for the RORγt ligand-binding domain (LBD).[9] It is a competitive binding assay where the test compound displaces a radiolabeled ligand with a known high affinity for RORγt. This allows for the determination of the inhibitor constant (Ki), a critical parameter for structure-activity relationship (SAR) studies.[9]

Protocol:

-

Preparation of RORγt LBD: Recombinant human RORγt LBD is expressed and purified.

-

Incubation: A fixed concentration of a suitable radioligand (e.g., ³H-labeled RORγt agonist or inverse agonist) is incubated with the RORγt LBD in the presence of a range of concentrations of the test compound.[10][11]

-

Equilibration: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: Bound radioligand is separated from the free radioligand using rapid filtration through glass fiber filters.[9]

-

Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the test compound. The IC50 (the concentration of the compound that inhibits 50% of the specific binding) is determined, and the Ki is calculated using the Cheng-Prusoff equation.

| Parameter | Typical Value Range | Significance |

| Ki | Sub-nanomolar to micromolar | Lower Ki indicates higher binding affinity. |

Co-regulator Recruitment/Dissociation Assay (e.g., FRET)

Scientific Rationale: RORγt activity is modulated by its interaction with coactivators and corepressors.[2][8] Inverse agonists are expected to disrupt the interaction with coactivators and/or enhance the interaction with corepressors. Fluorescence Resonance Energy Transfer (FRET) is a commonly used technology to monitor these protein-protein interactions in real-time.[12][13]

Protocol:

-

Reagents: Purified, fluorescently labeled RORγt LBD (e.g., with a donor fluorophore like terbium) and a fluorescently labeled co-regulator peptide (e.g., a coactivator peptide like SRC1/NCoA-1 labeled with an acceptor fluorophore like fluorescein).[13]

-

Assay Setup: In a microplate, combine the labeled RORγt LBD and the labeled co-regulator peptide in an appropriate assay buffer.

-

Compound Addition: Add the test compounds at various concentrations.

-

Incubation: Incubate the plate to allow the components to reach equilibrium.

-

FRET Measurement: Measure the FRET signal using a plate reader. An increase in the FRET signal indicates recruitment, while a decrease indicates dissociation.

-

Data Analysis: Plot the FRET signal against the log concentration of the test compound to determine the IC50 or EC50.

| Assay Type | Expected Outcome for Inverse Agonist | Significance |

| Coactivator Dissociation | Decreased FRET signal (increased IC50) | Demonstrates the compound's ability to disrupt the activating protein complex. |

| Corepressor Recruitment | Increased FRET signal (decreased EC50) | Confirms the compound's mechanism of stabilizing the inactive, repressed state. |

Tier 2: Cell-Based Reporter Gene Assays

Once direct binding and an effect on co-regulator interaction are established, the next step is to assess the compound's activity in a cellular context. Reporter gene assays provide a quantitative measure of the compound's ability to modulate RORγt-dependent transcriptional activity.[3][14]

Scientific Rationale: These assays utilize a host cell line (e.g., HEK293T or Jurkat T cells) engineered to express the RORγt receptor and a reporter gene (e.g., luciferase) under the control of a RORγt-responsive promoter.[3][15] The amount of light produced by the luciferase enzyme is directly proportional to the transcriptional activity of RORγt. Inverse agonists will decrease the luciferase signal.

Protocol:

-

Cell Culture: Culture the RORγt reporter cell line according to the manufacturer's instructions.

-

Cell Plating: Seed the cells into a 96-well plate.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a known RORγt inverse agonist as a positive control.

-

Incubation: Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for changes in gene expression.

-

Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Normalize the luciferase signal to a control for cell viability (e.g., a co-transfected Renilla luciferase reporter or a separate cell viability assay). Plot the normalized luciferase activity against the log concentration of the test compound to determine the IC50.

| Parameter | Typical Value Range | Significance |

| IC50 | Nanomolar to micromolar | Lower IC50 indicates higher cellular potency in inhibiting RORγt transcriptional activity. |

Tier 3: Primary Th17 Cell Differentiation and Function Assays

The most physiologically relevant in vitro models for testing RORγt inverse agonists involve the use of primary human or mouse T cells. These assays assess the compound's ability to inhibit the differentiation of naive T cells into Th17 cells and to suppress the function of already differentiated Th17 cells.[5][16]

Scientific Rationale: Naive CD4+ T cells can be differentiated into Th17 cells in vitro by culturing them in the presence of a specific cocktail of cytokines (e.g., TGF-β, IL-6, IL-23).[5][16] RORγt inverse agonists are expected to block this differentiation process, leading to a reduction in the percentage of IL-17-producing cells.

Protocol:

-

Isolation of Naive CD4+ T Cells: Isolate naive CD4+ T cells from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes using negative selection magnetic beads.

-

Cell Culture and Differentiation: Culture the naive T cells in a 96-well plate coated with anti-CD3 and anti-CD28 antibodies to provide T cell receptor stimulation. Add the Th17-polarizing cytokine cocktail.

-

Compound Treatment: Add the test compound at various concentrations at the beginning of the culture.

-

Incubation: Culture the cells for 3-5 days to allow for differentiation.

-

Restimulation and Intracellular Cytokine Staining: Restimulate the cells for a few hours with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A). Then, fix and permeabilize the cells and stain them with fluorescently labeled antibodies against CD4 and IL-17A.

-

Flow Cytometry Analysis: Analyze the cells by flow cytometry to determine the percentage of CD4+IL-17A+ cells.

-

Data Analysis: Plot the percentage of Th17 cells against the log concentration of the test compound to determine the IC50.

| Parameter | Typical Value Range | Significance |

| IC50 | Nanomolar to micromolar | Lower IC50 indicates greater potency in inhibiting Th17 cell differentiation. |

Tier 4: Target Gene Expression Analysis

To confirm that the observed effects on Th17 differentiation are due to the on-target activity of the RORγt inverse agonist, it is essential to analyze the expression of RORγt target genes.

Scientific Rationale: RORγt directly regulates the transcription of a signature set of genes in Th17 cells, including IL17A, IL17F, IL22, and CCR6.[6][17] A true RORγt inverse agonist should selectively suppress the expression of these genes.

Protocol:

-

Cell Treatment: Differentiate Th17 cells as described in the previous section, in the presence or absence of the test compound.

-

RNA Isolation: After the differentiation period, harvest the cells and isolate total RNA.

-

Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR to measure the mRNA levels of RORγt target genes. Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

Data Analysis: Calculate the fold change in gene expression in the compound-treated samples relative to the vehicle-treated control.

| Target Gene | Expected Outcome for Inverse Agonist | Significance |

| IL17A | Downregulation | Confirms inhibition of the key pathogenic cytokine. |

| IL17F | Downregulation | Provides further evidence of on-target activity. |

| IL22 | Downregulation | Demonstrates a broader impact on the Th17 cytokine profile. |

| CCR6 | Downregulation | Indicates potential to inhibit Th17 cell migration. |

Conclusion: Building a Comprehensive Profile

The experimental design outlined in these application notes provides a robust framework for the in vitro characterization of RORγt inverse agonists. By systematically progressing through biochemical, cell-based, and primary cell assays, researchers can build a comprehensive profile of their test compounds, including their binding affinity, mechanism of action, cellular potency, and on-target effects. This multi-tiered approach ensures a high degree of confidence in the selection of lead candidates for further preclinical and clinical development, ultimately accelerating the discovery of novel therapies for autoimmune diseases.

References

- What are RORγt inverse agonists and how do they work?. (2024-06-21). Google Vertex AI Search.

-

Jetten, A. M., & Takeda, Y. (2019). (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease. Annual Review of Pharmacology and Toxicology, 59, 403-423. [Link]

-

Li, Y., et al. (2021). Agonist Lock Touched and Untouched Retinoic Acid Receptor-Related Orphan Receptor-γt (RORγt) Inverse Agonists: Classification Based on the Molecular Mechanisms of Action. Journal of Medicinal Chemistry, 64(15), 10519-10536. [Link]

-

Fauber, B. P., et al. (2018). Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation. International Journal of Molecular Sciences, 19(12), 3848. [Link]

-

Ge, N., et al. (2017). RORγt and RORα signature genes in human Th17 cells. PLoS One, 12(8), e0181868. [Link]

-

Fauber, B. P., et al. (2018). Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation. PubMed. [Link]

-

Xiao, S., et al. (2014). In vivo regulation of gene expression and T helper type 17 differentiation by RORγt inverse agonists. The Journal of Immunology, 192(7), 3145-3155. [Link]

-

Andersson, A., et al. (2020). RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis. PLoS One, 15(1), e0227535. [Link]

-

Radioligand binding assay for ROR and ROR using tritiated 25-OHC... ResearchGate. [Link]

-

Ciofani, M., et al. (2012). Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms. Immunity, 36(4), 661-674. [Link]

-

In vivo regulation of gene expression and Th17 differentiation by RORγt inverse agonists. ResearchGate. [Link]

-

Chang, M. R., et al. (2014). Pharmacologic inhibition of RORγt regulates Th17 signature gene expression and suppresses cutaneous inflammation in vivo. The Journal of Immunology, 192(6), 2579-2589. [Link]

-

He, L., et al. (2015). Inhibition of RORγt activity and Th17 differentiation by a set of novel compounds. BMC Immunology, 16, 33. [Link]

-

Hu, X., et al. (2014). Oxysterols are agonist ligands of RORγt and drive Th17 cell differentiation. Proceedings of the National Academy of Sciences, 111(33), 12161-12166. [Link]

-

Human RORγ Reporter Assay Kit. Indigo Biosciences. [Link]

-

Soroosh, P., et al. (2014). Identification of Natural RORγ Ligands that Regulate the Development of Lymphoid Cells. Cell Reports, 9(6), 2213-2224. [Link]

-

Andersson, A., et al. (2020). RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis. PLoS One, 15(1), e0227535. [Link]

-

RORγt inverse agonists used in gene signature studies Compound... ResearchGate. [Link]

-

He, L., et al. (2015). Inhibition of RORγt activity and Th17 differentiation by a set of novel compounds. BMC Immunology, 16, 33. [Link]

-

Human TH17 Differentiation Study. Immundnz. [Link]

-

Ge, N., et al. (2017). RORγt and RORα signature genes in human Th17 cells. PLoS One, 12(8), e0181868. [Link]

-